Mephedrone metabolite M7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

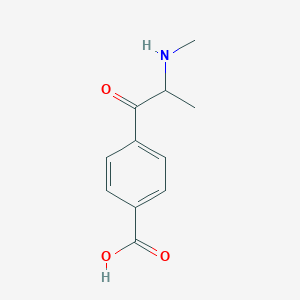

Mephedrone metabolite M7, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₄ClNO₃ and its molecular weight is 243.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Metabolic Formation

Mephedrone undergoes several metabolic pathways, including N-demethylation, hydroxylation, and reduction of the keto group . Mephedrone metabolite M7 is generated through a series of these transformations .

In Vitro Studies

In vitro studies using pig liver microsomes and human liver microsomes (pHLM) have been crucial in elucidating the formation of M7 . These studies involve incubating mephedrone with liver microsomes containing various enzymes, such as cytochrome P450 enzymes (CYPs), to simulate the metabolic processes in the body .

Key Metabolic Reactions

-

N-Demethylation: Mephedrone undergoes N-demethylation, a process where a methyl group is removed from the nitrogen atom .

-

Hydroxylation: Hydroxylation involves the addition of a hydroxyl group (-OH) to the tolyl ring of mephedrone .

-

Oxidation: Further oxidation of the hydroxylated metabolite leads to the formation of a carboxy group (-COOH) on the benzene ring, yielding this compound .

Analytical Detection

This compound is detected and identified using liquid chromatography–high-resolution mass spectrometry (LC–HRMS) . This method allows for the separation and identification of metabolites based on their mass-to-charge ratio .

Fragmentation Patterns

Mass spectrometry (MS) is used to analyze the fragmentation patterns of this compound, aiding in structural elucidation. A study reported that the MS2 fragmentation experiment on the M7 metabolite did not favor the pattern in which its keto/oxo functional group was released from the molecule .

Pharmacological Activity

Many metabolites of mephedrone, including hydroxylated and carboxy metabolites, exhibit weak or no activity at monoamine transporters .

Data from In Vitro Metabolic Study of Synthetic Cathinones :

| Compound | Proposed Structure | Chemical Formula | Exact Mass $$M+H]+ | Accurate Mass $$M+H]+ | Δ ppm | Rt (min) |

|---|---|---|---|---|---|---|

| 4-MPD | C13H19NO | 206.1539 | 206.1539 | 0.0000 | 5.03 | |

| M1 | C13H21NO | 208.1696 | 208.1694 | −0.9608 | 4.89 | |

| M2 (a) | C13H19NO2 | 222.1489 | 222.1488 | −0.4501 | 2.62 | |

| M3 | C12H17NO | 192.1383 | 192.1383 | 0.0000 | 4.80 | |

| M4 | C13H17NO3 | 236.1281 | 236.1278 | −1.2705 | 2.44 | |

| M5 | C19H27NO8 | 398.1809 | 398.1806 | −0.7534 | 2.24 |

Propiedades

Número CAS |

1414684-32-4 |

|---|---|

Fórmula molecular |

C₁₁H₁₄ClNO₃ |

Peso molecular |

243.69 |

Nombre IUPAC |

4-[2-(methylamino)propanoyl]benzoic acid |

InChI |

InChI=1S/C11H13NO3/c1-7(12-2)10(13)8-3-5-9(6-4-8)11(14)15/h3-7,12H,1-2H3,(H,14,15) |

SMILES |

CC(C(=O)C1=CC=C(C=C1)C(=O)O)NC |

Sinónimos |

4-[2-(Methylamino)-1-oxopropyl]-benzoic Acid Hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.